molecular formula C10H13NO4 B1595637 Diethyl 3,4-pyrroledicarboxylate CAS No. 41969-71-5

Diethyl 3,4-pyrroledicarboxylate

Cat. No.: B1595637
CAS No.: 41969-71-5
M. Wt: 211.21 g/mol
InChI Key: QKXBVVVYILIRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of trisubstituted pyrroles , which suggests that its targets could be enzymes or receptors that interact with pyrrole derivatives.

Mode of Action

Given its role in the synthesis of trisubstituted pyrroles , it’s plausible that it interacts with its targets by donating or accepting electrons, participating in bond formation or breakage, or through other chemical reactions that lead to the formation of the desired pyrrole derivatives.

Biochemical Pathways

Considering its role in the synthesis of trisubstituted pyrroles , it’s likely involved in pathways where these pyrrole derivatives exert their biological effects.

Result of Action

It’s known to be used in the preparation of pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain . This suggests that the compound, or its derivatives, may have applications in materials science and engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3,4-pyrroledicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . The reaction involves the use of specific reagents and conditions to achieve the desired product. Another method involves the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various primary amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3,4-pyrroledicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

Diethyl 3,4-pyrroledicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl 1H-pyrrole-3,4-dicarboxylate
  • Pyrrole-3-carboxylic acid
  • 2,4-Dimethylpyrrole
  • 3,5-Dimethylpyrrole-2-carboxaldehyde

Comparison: Diethyl 3,4-pyrroledicarboxylate is unique due to its specific ester groups and the ability to undergo a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .

Properties

IUPAC Name

diethyl 1H-pyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBVVVYILIRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350829
Record name Diethyl 3,4-pyrroledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41969-71-5
Record name Diethyl 3,4-pyrroledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,4-pyrroledicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tosylmethyl isocyanide (9.8 g, 50 mmol), diethyl fumarate (8.2 mL, 50 mmol) and dry THF (1000 mL) were added dropwise to a stirred suspension of potassium t-butoxide (11.2 g, 100 mmol) and THF (150 mL). The mixture was stirred for 2 hours, saturated NaCl (500 mL) was added, and the mixture was extracted with THF (2×250 mL). The organic layers were dried (Na2SO4), filtered and concentrated in vacuo to give a solid. The solid was recrystallized from MeOH to give the title compound 4.6 g (44%) (mp 148-149° C.). 1H NMR (DMSO) δ1.22 (t, 3H, CH3), 4.18 (q, 2H, CH2), 7.39 (s, 2H, ArH), 11.8 (bs, 1H, NH).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
diethyl fumarate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,4-pyrroledicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3,4-pyrroledicarboxylate
Reactant of Route 3
Diethyl 3,4-pyrroledicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 3,4-pyrroledicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 3,4-pyrroledicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 3,4-pyrroledicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.